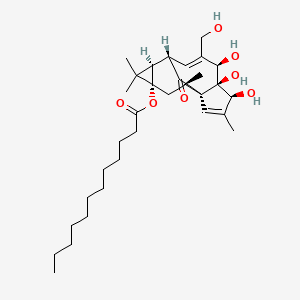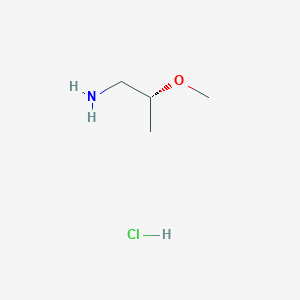
2-(((3-Nitro-2,5-thiazolyl)amino)methylene)indane-1,3-dione
Descripción general
Descripción
2-(((3-Nitro-2,5-thiazolyl)amino)methylene)indane-1,3-dione (NITI) is a heterocyclic compound with a unique structure that has been studied extensively in the scientific community due to its potential applications as an organic synthesis reagent, as well as its ability to act as a catalyst for various reactions. NITI has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Drug Development
The thiazole moiety is a significant heterocycle in chemistry due to its aromaticity and reactive positions. It’s involved in donor–acceptor and nucleophilic reactions, which makes it a valuable component in drug development . Compounds with a thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems .
Anticancer Activity
Thiazoles have been synthesized for their potential anticancer properties. For instance, N-acylated 2-amino-5-benzyl-1,3-thiazoles have shown promise in MTT assays used to screen for anticancer activity . This suggests that derivatives of our compound could be synthesized and tested for their efficacy against cancer cells.
Material Science
Thiazole derivatives are not only limited to pharmaceuticals but also extend to material science. Their structural characteristics allow them to be used in the construction of diverse novel bioactive molecules, which can be beneficial in developing new materials with specific properties .
Analytical Chemistry
The compound’s unique structure could be utilized in analytical chemistry for the development of novel detection methods. Mass spectrometry techniques could be adapted to identify and quantify this compound and its derivatives in various samples .
Explosive Performance
Derivatives of thiazole, such as 3-nitro-1,2,4-triazol-5-one based hybrids, have been studied for their explosive performances. The compound could potentially be modified to enhance or study explosive properties in a controlled scientific setting .
Polymer Chemistry
In polymer chemistry, the theoretical study of safety performance and characteristics of polymers is crucial. The compound’s derivatives could be used to model and understand the behavior of polymers at a molecular level, contributing to the development of safer and more efficient materials .
Propiedades
IUPAC Name |
3-hydroxy-2-[(E)-(5-nitro-1,3-thiazol-2-yl)iminomethyl]inden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O4S/c17-11-7-3-1-2-4-8(7)12(18)9(11)5-14-13-15-6-10(21-13)16(19)20/h1-6,17H/b14-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKIWCNGKVOFKZ-LHHJGKSTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=NC=C(S3)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)/C=N/C3=NC=C(S3)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(2,2-Difluoro-propyl)-[1,4]diazepane](/img/structure/B1530796.png)
![6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1530797.png)



![2-Chloro-1-cyclopropyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B1530805.png)

![[3-(Dimethoxymethyl)benzyl]amine](/img/structure/B1530807.png)
